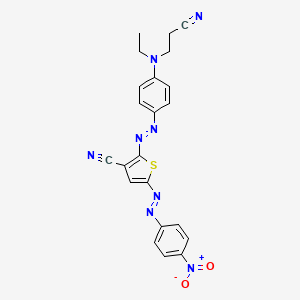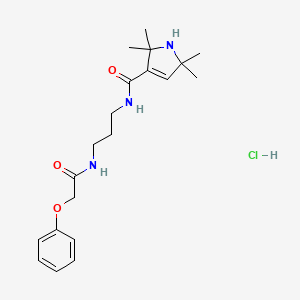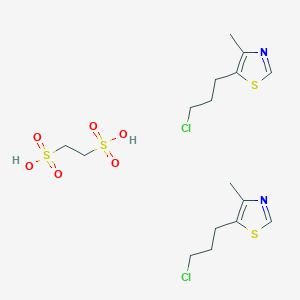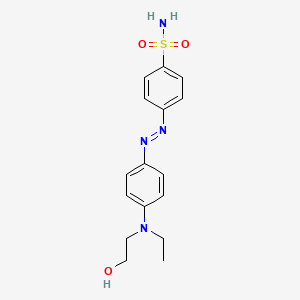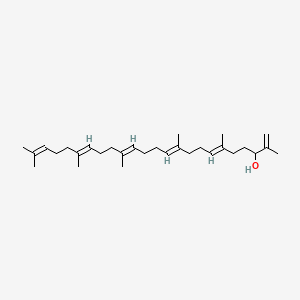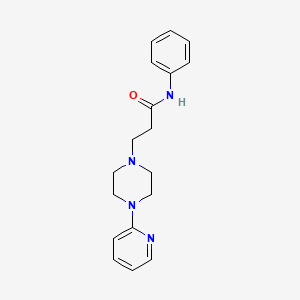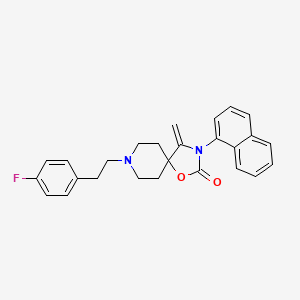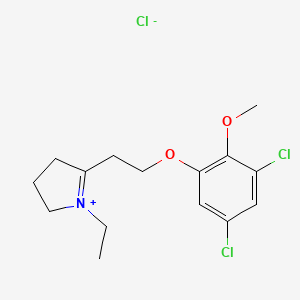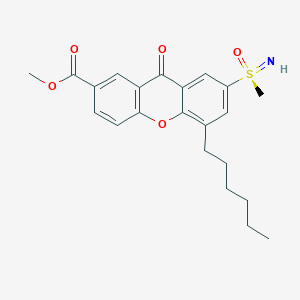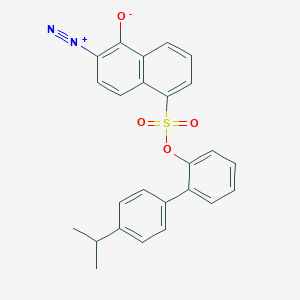
4'-(Isopropyl)(1,1'-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with a unique structure that combines biphenyl and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene components. The isopropyl group is introduced to the biphenyl ring through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The naphthalene moiety is then functionalized to introduce the diazo and sulphonate groups through a series of reactions, including diazotization and sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled introduction of functional groups and purification of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a diagnostic tool.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The diazo group can participate in various reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds. The sulphonate group enhances the compound’s solubility and reactivity, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is compared with other biphenyl and naphthalene derivatives, such as:
Uniqueness
The uniqueness of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate lies in its combination of functional groups, which impart distinct chemical and physical properties
Properties
CAS No. |
50764-82-4 |
|---|---|
Molecular Formula |
C25H20N2O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-diazonio-5-[2-(4-propan-2-ylphenyl)phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O4S/c1-16(2)17-10-12-18(13-11-17)19-6-3-4-8-23(19)31-32(29,30)24-9-5-7-21-20(24)14-15-22(27-26)25(21)28/h3-16H,1-2H3 |
InChI Key |
JUWUIAQZIZUONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


